molecular formula C13H14NO4- B12360074 3-Methyl-1-phenylmethoxycarbonylazetidine-3-carboxylate

3-Methyl-1-phenylmethoxycarbonylazetidine-3-carboxylate

Cat. No.: B12360074
M. Wt: 248.25 g/mol
InChI Key: YLHQFJUQCHLXKT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-phenylmethoxycarbonylazetidine-3-carboxylate is a synthetic organic compound belonging to the azetidine class of heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenylmethoxycarbonylazetidine-3-carboxylate typically involves the reaction of azetidine derivatives with phenylmethoxycarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenylmethoxycarbonylazetidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Azetidine derivatives with different substituents.

Scientific Research Applications

3-Methyl-1-phenylmethoxycarbonylazetidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenylmethoxycarbonylazetidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-phenylmethoxycarbonylazetidine-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its phenylmethoxycarbonyl group provides additional stability and reactivity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H14NO4-

Molecular Weight

248.25 g/mol

IUPAC Name

3-methyl-1-phenylmethoxycarbonylazetidine-3-carboxylate

InChI

InChI=1S/C13H15NO4/c1-13(11(15)16)8-14(9-13)12(17)18-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,16)/p-1

InChI Key

YLHQFJUQCHLXKT-UHFFFAOYSA-M

Canonical SMILES

CC1(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.